molecular formula C10H9ClO6S B1405151 Dimethyl 3-(chlorosulfonyl)phthalate CAS No. 142576-66-7

Dimethyl 3-(chlorosulfonyl)phthalate

Cat. No.: B1405151
CAS No.: 142576-66-7
M. Wt: 292.69 g/mol
InChI Key: MZRKGIKRCHFJIY-UHFFFAOYSA-N
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Description

Dimethyl 3-(chlorosulfonyl)phthalate (CAS Ref: 54-OR111607) is a specialized organosulfur compound featuring a phthalate backbone modified with a chlorosulfonyl (-SO₂Cl) group at the 3-position and methyl ester groups at the 1- and 2-positions. This structural configuration confers unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for introducing sulfonyl or sulfonamide functionalities into target molecules. Its high purity (≥99%) and commercial availability in small quantities (e.g., 1g priced at €386.00) reflect its niche applications in pharmaceuticals, agrochemicals, and advanced material science .

Properties

IUPAC Name

dimethyl 3-chlorosulfonylbenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO6S/c1-16-9(12)6-4-3-5-7(18(11,14)15)8(6)10(13)17-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRKGIKRCHFJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)S(=O)(=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401334575
Record name Dimethyl 3-(chlorosulfonyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142576-66-7
Record name Dimethyl 3-(chlorosulfonyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dimethyl 3-(chlorosulfonyl)phthalate can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl phthalate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective substitution of the sulfonyl chloride group. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.

Chemical Reactions Analysis

Dimethyl 3-(chlorosulfonyl)phthalate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form dimethyl 3-(sulfanyl)phthalate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common reagents used in these reactions include chlorosulfonic acid, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 3-(chlorosulfonyl)phthalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 3-(chlorosulfonyl)phthalate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity allows the compound to modify the structure and function of target molecules, making it useful in various chemical and biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl Phthalate (DMP)

Structural Differences : DMP lacks the chlorosulfonyl group, consisting solely of two methyl ester groups attached to the phthalic acid backbone.
Functional and Environmental Impact :

  • Soil Microbial Effects : DMP significantly alters soil microbial diversity and function. At low concentrations (5–20 mg/kg), it promotes the growth of nitrogen-metabolizing genera (e.g., Azohydromonas, Sphingomonas) but suppresses beneficial genera like Pseudomonas and Flexibacter at higher concentrations (40 mg/kg) .
  • Enzyme Activity: DMP increases urease and invertase activities (linked to nitrogen and carbon metabolism) but inhibits catalase and polyphenol oxidase (critical for organic matter decomposition) .
  • Carbon Source Utilization: Low DMP concentrations enhance microbial utilization of amino acids and carboxylic acids, while high concentrations suppress polymer and phenolic compound metabolism .
Table 1: Key Differences Between DMP and Dimethyl 3-(Chlorosulfonyl)Phthalate
Property This compound Dimethyl Phthalate (DMP)
Functional Groups Chlorosulfonyl (-SO₂Cl), methyl esters Methyl esters only
Reactivity High (acylating agent, sulfonylation) Low (plasticizer, ester hydrolysis)
Environmental Persistence Likely moderate (reactive group) High (persistent soil pollutant)
Soil Microbial Impact Not studied in available literature Reduces diversity, alters metabolism
Commercial Use Specialty synthesis intermediate Plasticizer, solvent

Other Sulfonate/Chloride Derivatives

3-Chlorophenyl Trifluoromethanesulfonate (CAS 86364-03-6)
  • Structure : Aryl triflate with a trifluoromethanesulfonyl group.
  • Applications : Used as a reactive intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its superior leaving-group properties compared to this compound .
  • Key Difference : The triflate group (-OSO₂CF₃) offers higher thermal stability and electrophilicity than the chlorosulfonyl group, making it more suitable for catalysis-intensive processes.
Isopropyl Benzenesulfonate
  • Structure : Simple alkyl sulfonate ester.
  • Role : Primarily used as a sulfonating agent in organic synthesis but lacks the aromatic complexity and dual ester functionality of this compound .

Biological Activity

Dimethyl 3-(chlorosulfonyl)phthalate (DMCP) is a chemical compound that has garnered attention due to its potential biological activities, particularly its toxicity and effects on cellular mechanisms. This article explores the biological activity of DMCP, including its toxicity profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMCP is a derivative of phthalate, characterized by the presence of a chlorosulfonyl functional group. The chemical structure can be represented as follows:

  • Molecular Formula : C10H9ClO4S
  • Molecular Weight : 260.69 g/mol

Acute Toxicity

Research indicates that DMCP exhibits significant toxicity in various biological systems. A study highlighted that exposure to DMCP can lead to cellular damage, including DNA instability and apoptosis. The compound's acute toxicity is assessed through various metrics, such as LD50 values and the induction of micronuclei in cell cultures.

Endpoint Value
LD50 (oral, rats)2-6 g/kg body weight
Micronuclei frequencyIncreased upon exposure

The biological activity of DMCP appears to be mediated through several mechanisms:

  • Oxidative Stress : DMCP exposure has been linked to increased oxidative stress in cells, leading to lipid peroxidation and DNA damage.
  • Cell Cycle Disruption : Studies have shown that DMCP can induce cell cycle arrest, particularly in cancer cell lines, which may contribute to its cytotoxic effects.
  • Inflammatory Response : The compound may activate inflammatory pathways, exacerbating tissue damage.

In Vitro Studies

A series of in vitro studies have demonstrated the mutagenic potential of DMCP. For instance, one study exposed human cell lines to varying concentrations of DMCP (0.1 to 10 μM) and observed a dose-dependent increase in apoptotic cells and micronuclei formation. The findings suggest that DMCP may act as a genotoxic agent.

In Vivo Studies

In vivo experiments using animal models have further elucidated the effects of DMCP. A notable study involved administering DMCP to rodents, which resulted in significant alterations in liver function markers and increased levels of reactive oxygen species (ROS). These findings are critical for understanding the potential health risks associated with exposure to DMCP.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of DMCP, it is useful to compare it with other phthalate derivatives known for their toxicological profiles.

Compound Toxicity Level Mechanism
Dimethyl PhthalateLowMetabolized rapidly
Diethyl PhthalateModerateEndocrine disruption
This compoundHighOxidative stress, genotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.